5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one

Lipophilicity Drug-likeness Solubility

5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one (CAS 1594953-95-3) is a heterocyclic dihydropyridin-2-one derivative bearing a 3-bromo substituent, a 4-methyl group, a 5-amino group, and an N1-methylsulfanylethyl side chain. Its molecular formula is C₈H₁₁BrN₂OS and its molecular weight is 263.15 g·mol⁻¹.

Molecular Formula C9H13BrN2OS
Molecular Weight 277.18 g/mol
Cat. No. B15241821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one
Molecular FormulaC9H13BrN2OS
Molecular Weight277.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C=C1N)CCSC)Br
InChIInChI=1S/C9H13BrN2OS/c1-6-7(11)5-12(3-4-14-2)9(13)8(6)10/h5H,3-4,11H2,1-2H3
InChIKeyPLPVKQPIWNCGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one – Core Scaffold, Key Properties, and Procurement Benchmarks


5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one (CAS 1594953-95-3) is a heterocyclic dihydropyridin-2-one derivative bearing a 3-bromo substituent, a 4-methyl group, a 5-amino group, and an N1-methylsulfanylethyl side chain . Its molecular formula is C₈H₁₁BrN₂OS and its molecular weight is 263.15 g·mol⁻¹ . The compound is supplied as a 95% purity powder with a measured LogP of 1.556 and a topological polar surface area (TPSA) of 48.02 Ų . Dihydropyridin-2-ones serve as privileged scaffolds in kinase inhibitor design and anti-inflammatory programs, with N1-substitution critically modulating target affinity, solubility, and metabolic stability [1].

Why 5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one Cannot Be Replaced by a Generic Alkyl or Sulfanyl Analog


The N1 substituent in the dihydropyridin-2-one series exerts a decisive influence on lipophilicity (LogP) and molecular recognition, creating a non-linear structure–property relationship that precludes simple analog substitution. Replacing the methylsulfanyl ethyl side chain with a saturated propyl chain raises LogP from 1.556 to 1.911 , an increase of +0.355 log units that translates to a >2-fold change in the computed octanol–water partition coefficient—a magnitude sufficient to shift solubility, permeability, and off-target binding profiles . Conversely, extending the sulfanyl substituent from methyl to ethyl adds 28 Da of molecular weight (263.15 → 291.21 g·mol⁻¹) , reducing ligand efficiency and potentially altering metabolic pathways. Furthermore, the methylsulfanyl motif enables specific synthetic entry via ketene dithioacetal intermediates that is unavailable to simple alkyl analogs [1]. These quantitative divergences demonstrate that the target compound occupies a distinct property niche that generic in-class replacements cannot replicate.

5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one – Quantitative Differentiation Evidence Against Closest Analogs


LogP Advantage: Lower Lipophilicity vs. N1-Propyl Analog Enables Superior Aqueous Solubility Potential

The target compound exhibits a computed LogP of 1.556, which is 0.355 log units lower than the closest saturated alkyl comparator, 5-amino-3-bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one (LogP = 1.911) . This difference corresponds to an approximately 2.3-fold lower octanol–water partition coefficient for the target compound, implying superior aqueous solubility at equivalent TPSA values .

Lipophilicity Drug-likeness Solubility

Molecular Weight Efficiency: 28 Da Lighter Scaffold vs. Ethylsulfanyl Analog Improves Ligand Efficiency Metrics

The target compound (MW = 263.15 g·mol⁻¹) is 28.06 Da lighter than the N1-ethylsulfanyl ethyl analog (5-amino-3-bromo-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one, MW = 291.21 g·mol⁻¹) . This mass reduction is achieved by replacing a methylene unit with a hydrogen atom in the terminal sulfanyl substituent, preserving the sulfur atom while reducing molecular bulk .

Molecular weight Ligand efficiency Fragment-based drug design

TPSA-Equivalent LogP Modulation: Orthogonal Property Tuning Without Altering Polar Surface Area

Both the target compound and the N1-propyl analog share an identical TPSA of 48.02 Ų, yet their LogP values differ by 0.355 units . This demonstrates that the methylsulfanyl ethyl substituent enables independent modulation of lipophilicity without perturbing polar surface area . In contrast, the N1-propyl analog achieves higher LogP through additional hydrophobic carbon atoms that do not alter TPSA, but the target compound's sulfur atom provides a comparable TPSA contribution while mediating stronger polar interactions that reduce effective LogP .

Property-based design Permeability TPSA

Synthetic Tractability: Direct Modular Access via Ketene Dithioacetal Chemistry Unavailable to Simple Alkyl Analogs

The N1-methylsulfanyl ethyl substitution pattern in the target compound is synthetically accessible through a direct, modular route: reaction of ketene dithioacetals with substituted semicarbazide or thiosemicarbazide derivatives, as established for the broader class of N-substituted amino-4-methylsulfanyl-2-pyridones [1]. This methodology allows late-stage diversification of the N1 substituent, the amino group, and the sulfanyl moiety, providing synthetic efficiency advantages over multi-step alkylation routes required for N1-propyl or N1-ethylsulfanyl analogs [1]. The synthetic potential of this approach has been validated across a range of N-substituted derivatives, confirming its generality [1].

Synthetic methodology Ketene dithioacetals Scaffold diversification

Biological Precedent: Methylsulfanyl Pyridinone Motif Validated as a Bioactive Pharmacophore in Enzyme Inhibition

A structurally related 2-pyridinone derivative bearing a methylsulfanyl phenyl substituent (BDBM3128: 5-ethyl-6-methyl-3-({[2-(methylsulfanyl)phenyl]methyl}amino)-1,2-dihydropyridin-2-one) has demonstrated IC₅₀ = 1.50 × 10³ nM (1.50 µM) against HIV-1 reverse transcriptase in vitro [1]. This confirms that the methylsulfanyl-substituted dihydropyridin-2-one scaffold is a validated pharmacophore capable of engaging nucleotide-binding or substrate-binding enzyme pockets [1]. Separately, the dihydropyridin-2-one core class has been established as a privileged scaffold for p38 MAP kinase inhibition, with broad anti-inflammatory therapeutic applications [2].

HIV-1 reverse transcriptase Kinase inhibition Pharmacophore validation

Sulfur Oxidation Handle: Methylsulfanyl Group Enables Post-Synthetic Property Tuning to Sulfoxide and Sulfone

The methylsulfanyl (–SCH₃) group in the target compound serves as a latent handle for controlled oxidation to the corresponding sulfoxide (–S(O)CH₃) or sulfone (–S(O)₂CH₃) . This oxidation pathway systematically increases polarity and hydrogen-bonding capacity without altering the core heterocycle or requiring de novo synthesis . In contrast, saturated alkyl analogs (e.g., N1-propyl) lack this tunable handle and require complete resynthesis to modulate polarity . Quantitative LogP shifts upon sulfur oxidation are well-documented across medicinal chemistry: sulfoxide formation typically reduces LogP by ~0.5–1.0 units, and sulfone formation by an additional ~0.3–0.5 units, providing predictable property tuning [1].

Sulfur oxidation Prodrug design Solubility tuning

Optimal Deployment Scenarios for 5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one in Drug Discovery and Chemical Biology


Lead Optimization Campaigns Requiring Independent LogP–TPSA Tuning

When addressing solubility-limited attrition in a dihydropyridin-2-one lead series, the target compound offers a distinct advantage: its LogP of 1.556 is 0.355 units lower than the propyl analog despite identical TPSA (48.02 Ų) . Medicinal chemistry teams can use this compound to probe the impact of reduced lipophilicity on aqueous solubility, CYP450 inhibition, and hERG liability without altering hydrogen-bonding capacity, accelerating multiparameter optimization .

Fragment-Based Drug Discovery Prioritizing Low Molecular Weight and High Ligand Efficiency

With MW = 263.15 g·mol⁻¹, the target compound is ~9.6% lighter than the ethylsulfanyl analog (291.21 g·mol⁻¹), providing superior ligand efficiency metrics for fragment-to-lead progression . Its 3-rotatable-bond structure and balanced LogP/TPSA profile make it an optimal fragment for computational docking, X-ray crystallography soaking experiments, and subsequent structure-guided growth .

Synthetic Chemistry Programs Exploiting Modular Ketene Dithioacetal Methodology

Research groups seeking efficient, parallel synthetic access to N-substituted pyridinone libraries should prioritize this compound because its methylsulfanyl ethyl motif is directly accessible via the ketene dithioacetal–semicarbazide condensation route [1]. This synthetic strategy enables rapid diversification at the N1, C5-amino, and C3-bromo positions, supporting high-throughput SAR exploration that is not feasible with the linear synthesis required for N1-propyl or N1-ethylsulfanyl analogs [1].

Development of Oxidation-Responsive Probes and Prodrugs

The oxidizable methylsulfanyl handle enables stepwise conversion to sulfoxide and sulfone, generating a polarity gradient of ~0.5–1.5 LogP units across three oxidation states [2]. This property is leveraged in the design of hypoxia-activated prodrugs, reactive oxygen species (ROS)-sensitive fluorescent probes, and solubility-switchable chemical tools, applications where fixed-hydrophobicity alkyl analogs cannot be deployed [2].

Quote Request

Request a Quote for 5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.